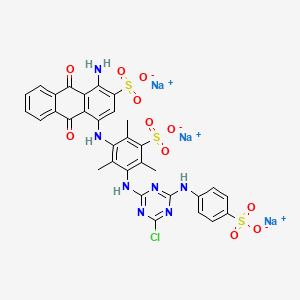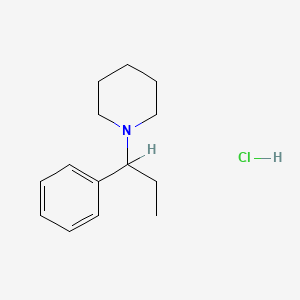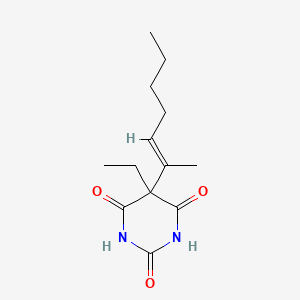
Barbituric acid, 5-ethyl-5-(1-methyl-1-hexenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barbituric acid, 5-ethyl-5-(1-methyl-1-hexenyl)-, is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. This compound is known for its applications in the pharmaceutical industry, particularly as a precursor to various barbiturate drugs. Barbiturates are central nervous system depressants and have been used as sedatives, hypnotics, and anticonvulsants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid, 5-ethyl-5-(1-methyl-1-hexenyl)-, typically involves the condensation of diethyl malonate with urea in the presence of sodium ethoxide. The reaction is carried out under reflux conditions at temperatures around 66-68°C for 4-5 hours. After the reaction, methanol is distilled off, and the product is purified using dilute hydrochloric acid, followed by recrystallization .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The process includes the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Barbituric acid, 5-ethyl-5-(1-methyl-1-hexenyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrogen atoms on the pyrimidine ring are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions include various substituted barbiturates, which have different pharmacological properties and applications .
Scientific Research Applications
Barbituric acid, 5-ethyl-5-(1-methyl-1-hexenyl)-, has several scientific research applications:
Biology: The compound is studied for its effects on biological systems, particularly its interactions with enzymes and receptors.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of barbituric acid, 5-ethyl-5-(1-methyl-1-hexenyl)-, involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the binding of GABA to its receptors, promoting chloride ion influx and hyperpolarization of neurons. This results in a sedative and hypnotic effect, reducing neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: 5-ethyl-5-phenyl-2,4,6-(1H,3H,5H)-pyrimidinetrione
Pentobarbital: 5-ethyl-5-(1-methylbutyl)-2,4,6-(1H,3H,5H)-pyrimidinetrione
Thiopental: 5-ethyl-5-(1-methylbutyl)-2-thioxo-4,6-(1H,3H,5H)-pyrimidinetrione
Uniqueness
Barbituric acid, 5-ethyl-5-(1-methyl-1-hexenyl)-, is unique due to its specific substituents at the 5-position, which confer distinct pharmacological properties. Unlike other barbiturates, it has a longer duration of action and a different metabolic pathway, making it suitable for specific therapeutic applications .
Properties
CAS No. |
66968-84-1 |
|---|---|
Molecular Formula |
C13H20N2O3 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
5-ethyl-5-[(E)-hept-2-en-2-yl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H20N2O3/c1-4-6-7-8-9(3)13(5-2)10(16)14-12(18)15-11(13)17/h8H,4-7H2,1-3H3,(H2,14,15,16,17,18)/b9-8+ |
InChI Key |
GJOCLSJUDIOLBL-CMDGGOBGSA-N |
Isomeric SMILES |
CCCC/C=C(\C)/C1(C(=O)NC(=O)NC1=O)CC |
Canonical SMILES |
CCCCC=C(C)C1(C(=O)NC(=O)NC1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


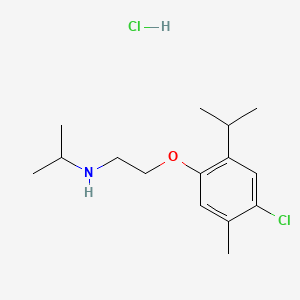
![2-[4-(Phenylsulfanyl)phenoxy]ethan-1-ol](/img/structure/B14467371.png)
![4(3H)-Quinazolinone, 3-phenyl-2-[2-(1-piperidinyl)ethyl]-](/img/structure/B14467382.png)
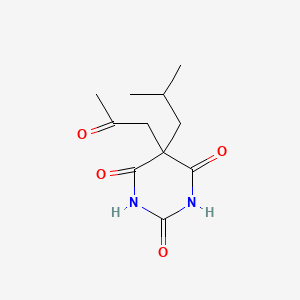

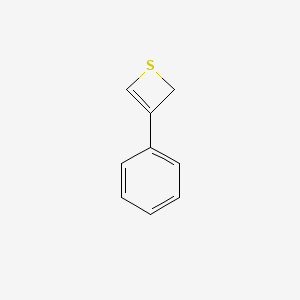
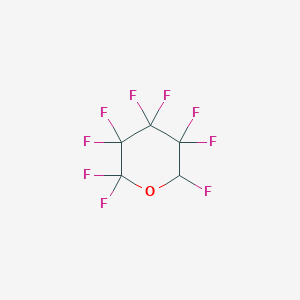
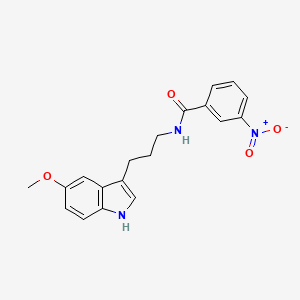
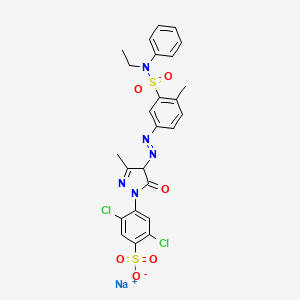
![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]-5-ethoxypyrrolidin-2-one](/img/structure/B14467432.png)
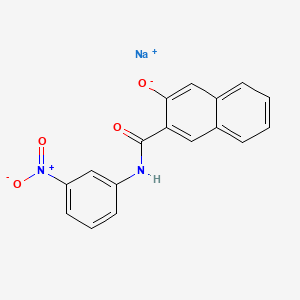
![[(2R,3S,4R,5R)-5-(6-amino-2-fluoro-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)tetrahydrofuran-3-yl] dihydrogen phosphate](/img/structure/B14467442.png)
